molecular formula C11H18O3 B12909966 2,5-Dimethoxy-2,4-dimethyl-3-(prop-2-en-1-yl)-2,5-dihydrofuran CAS No. 89100-12-9

2,5-Dimethoxy-2,4-dimethyl-3-(prop-2-en-1-yl)-2,5-dihydrofuran

Cat. No.: B12909966
CAS No.: 89100-12-9
M. Wt: 198.26 g/mol
InChI Key: FHZARZODHUTHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran is an organic compound with a unique structure that includes both allyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran typically involves the reaction of 2,5-dimethoxy-2,5-dihydrofuran with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Allyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The allyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-Allyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Allyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran involves its interaction with various molecular targets. The allyl group can participate in reactions that modify the compound’s structure, leading to different biological effects. The methoxy groups can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-2,5-dihydrofuran: This compound is similar in structure but lacks the allyl group.

    2,5-Dimethylfuran: Another related compound, differing by the absence of methoxy groups.

Uniqueness

3-Allyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran is unique due to the presence of both allyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

89100-12-9

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

2,5-dimethoxy-3,5-dimethyl-4-prop-2-enyl-2H-furan

InChI

InChI=1S/C11H18O3/c1-6-7-9-8(2)10(12-4)14-11(9,3)13-5/h6,10H,1,7H2,2-5H3

InChI Key

FHZARZODHUTHJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(OC1OC)(C)OC)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.